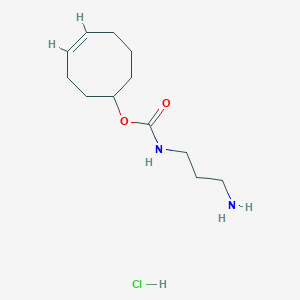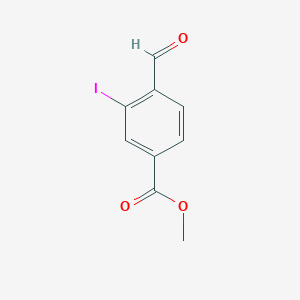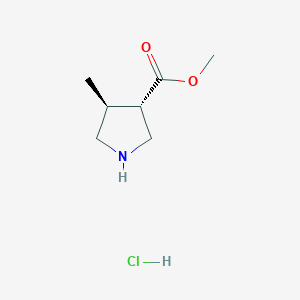
trans-Cyclooctene-amine hydrochloride
Übersicht
Beschreibung
Trans-Cyclooctene-amine hydrochloride: is a derivative of trans-cyclooctene, a highly strained alkene known for its remarkable reactivity. This compound is particularly significant in the field of bioorthogonal chemistry, where it is used for bioconjugation and labeling of biomolecules. The hydrochloride salt form enhances its stability and solubility, making it more suitable for various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trans-Cyclooctene-amine hydrochloride can be synthesized through a series of chemical reactions. One common method involves the photoisomerization of cis-cyclooctene to trans-cyclooctene, followed by functionalization with an amine group. The final step involves the formation of the hydrochloride salt .
Industrial Production Methods: In industrial settings, the preparation of trans-cyclooctene derivatives often employs flow chemistry techniques. These methods are efficient and cost-effective, allowing for the large-scale production of the compound. The use of photochemical reactors in flow setups has been shown to yield high quantities of trans-cyclooctene derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: Trans-Cyclooctene-amine hydrochloride undergoes various chemical reactions, including:
Click Chemistry Reactions: It reacts with tetrazines in strain-promoted copper-free click chemistry cycloaddition reactions.
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Tetrazines: Used in click chemistry reactions with trans-cyclooctene derivatives.
DCC and EDC: Commonly used coupling agents for incorporating the cyclooctene moiety into carboxyl-containing compounds.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: Trans-Cyclooctene-amine hydrochloride is widely used in bioorthogonal chemistry for the labeling and manipulation of biomolecules. Its high reactivity and selectivity make it an ideal tool for various chemical biology applications .
Biology: In biological research, this compound is used for the precise labeling of proteins, nucleic acids, and other biomolecules. It enables the study of biological processes in real-time without interfering with the natural functions of the biomolecules .
Medicine: this compound has significant applications in nuclear medicine. It is used in the radiolabeling of peptides and other biomolecules for pretargeted nuclear imaging and therapy. This allows for targeted disease diagnosis and treatment, enhancing the efficacy of therapeutic agents while minimizing off-target effects .
Industry: In industrial applications, trans-cyclooctene derivatives are used in the development of advanced materials and drug delivery systems. Their unique reactivity and stability make them valuable components in various industrial processes .
Wirkmechanismus
The primary mechanism of action of trans-cyclooctene-amine hydrochloride involves its participation in bioorthogonal reactions. The compound reacts with tetrazines through an inverse electron-demand Diels-Alder reaction, forming stable covalent linkages. This reaction is highly selective and occurs rapidly under physiological conditions, making it suitable for in vivo applications .
Vergleich Mit ähnlichen Verbindungen
Trans-Cyclooctene: The parent compound, known for its high reactivity and stability.
Trans-Cyclooctene-PEG Derivatives: These compounds have similar reactivity but offer enhanced solubility and biocompatibility.
Uniqueness: Trans-Cyclooctene-amine hydrochloride stands out due to its amine functional group, which allows for further functionalization and incorporation into various biomolecules. This makes it a versatile tool in both research and industrial applications .
Eigenschaften
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-(3-aminopropyl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c13-9-6-10-14-12(15)16-11-7-4-2-1-3-5-8-11;/h1-2,11H,3-10,13H2,(H,14,15);1H/b2-1-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYQQURLGCGUKK-ODZAUARKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















